molecular formula C11H18Cl2N2O B12507040 2-Methyl-3-(pyrrolidin-2-ylmethoxy)pyridine dihydrochloride

2-Methyl-3-(pyrrolidin-2-ylmethoxy)pyridine dihydrochloride

Cat. No.: B12507040
M. Wt: 265.18 g/mol
InChI Key: UGVSESCRKJTJAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-3-(pyrrolidin-2-ylmethoxy)pyridine dihydrochloride is a chemical compound with the molecular formula C11H16N2O. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its pyridine ring substituted with a methyl group and a pyrrolidinylmethoxy group, making it a versatile molecule for research and industrial purposes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(pyrrolidin-2-ylmethoxy)pyridine dihydrochloride typically involves the reaction of 2-methyl-3-hydroxypyridine with pyrrolidine under specific conditions. The reaction is carried out in the presence of a suitable base, such as sodium hydride, and an appropriate solvent, like dimethylformamide. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Continuous flow processing is often employed to enhance reaction efficiency and yield. This method allows for better control of reaction parameters, such as temperature and pressure, leading to a more consistent and scalable production process .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(pyrrolidin-2-ylmethoxy)pyridine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methyl-3-(pyrrolidin-2-ylmethoxy)pyridine dihydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-3-(pyrrolidin-2-ylmethoxy)pyridine dihydrochloride involves its interaction with specific molecular targets, such as nicotinic acetylcholine receptors. The compound acts as an agonist, binding to these receptors and modulating their activity. This interaction leads to various downstream effects, including changes in neurotransmitter release and neuronal excitability .

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-3-(pyrrolidin-2-ylmethoxy)pyridine: The base form without the dihydrochloride salt.

    3-(Pyrrolidin-2-ylmethoxy)pyridine: Lacks the methyl group on the pyridine ring.

    2-Methyl-3-(pyrrolidin-2-ylmethoxy)pyridine hydrochloride: Similar structure but with a different salt form.

Uniqueness

2-Methyl-3-(pyrrolidin-2-ylmethoxy)pyridine dihydrochloride is unique due to its specific substitution pattern and salt form, which confer distinct physicochemical properties and biological activities. This uniqueness makes it a valuable compound for targeted research and industrial applications .

Properties

IUPAC Name

2-methyl-3-(pyrrolidin-2-ylmethoxy)pyridine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O.2ClH/c1-9-11(5-3-6-12-9)14-8-10-4-2-7-13-10;;/h3,5-6,10,13H,2,4,7-8H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGVSESCRKJTJAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=N1)OCC2CCCN2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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